molecular formula C5H2BrCl2NO2S B1521230 5-Bromo-2-chloropyridine-3-sulfonyl chloride CAS No. 1146290-19-8

5-Bromo-2-chloropyridine-3-sulfonyl chloride

Cat. No.: B1521230
CAS No.: 1146290-19-8
M. Wt: 290.95 g/mol
InChI Key: ZRVOONOBKHYCNV-UHFFFAOYSA-N
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Description

5-Bromo-2-chloropyridine-3-sulfonyl chloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field . It is a white to cream to yellow powder or crystalline powder .


Synthesis Analysis

The synthesis of this compound can be achieved from 3-Amino-5-bromo-2-chloropyridine .


Molecular Structure Analysis

The molecular formula of this compound is C5H2BrCl2NO2S . The molecular weight is 290.95 .


Chemical Reactions Analysis

The compound reacts with water and is soluble in dichloromethane . It is used in various chemical reactions, including palladium-catalyzed amination and halogen-exchange reactions .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 61-64°C . The predicted boiling point is 360.7°C at 760 mmHg , and the predicted density is 2.0 g/cm3 . The compound is sensitive to moisture .

Scientific Research Applications

Synthesis and Chemical Reactions

5-Bromo-2-chloropyridine-3-sulfonyl chloride is a chemical compound used in various chemical reactions and syntheses. For instance, it has been used in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of new insecticides (Niu Wen-bo, 2011). Additionally, it plays a role in the selective amination of polyhalopyridines, as demonstrated by the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-xantphos complex (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Antimicrobial and Antifungal Applications

Research has shown that derivatives of 5-bromo-2-chloropyrimidin-4-amine, synthesized through reactions involving sulfonyl and acid chlorides, exhibit significant in vitro antibacterial and antifungal activities (V. L. Ranganatha et al., 2018). This suggests potential applications in developing new antimicrobial agents.

Anticancer Research

The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have shown promising results in anticancer research. Studies have indicated that these compounds can inhibit the activity of PI3Kα kinase, an enzyme involved in cancer progression (Zhixu Zhou et al., 2015). This research opens avenues for the development of new cancer therapeutics.

Applications in Solid-Phase Synthesis

This compound has also been utilized in solid-phase organic synthesis. For instance, polymer-supported sulfonyl chloride is used in the synthesis of disubstituted 1,3-oxazolidin-2ones, highlighting its role in the development of new methodologies for the chemistry of heterocyclic compounds (P. Holte, L. Thijs, B. Zwanenburg, 1998).

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The compound is used in research and development, particularly in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . As an important raw material and intermediate, it is likely to continue playing a significant role in these areas.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, primarily as a sulfonylating agent. This compound is known to react with nucleophilic amino acids in proteins, such as lysine and cysteine, forming stable sulfonamide bonds . These interactions are crucial in modifying the activity and function of enzymes and proteins, thereby influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can alter cell signaling pathways by modifying key signaling proteins through sulfonylation . It has been observed to influence gene expression by interacting with transcription factors and other DNA-binding proteins . Additionally, this compound can affect cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on proteins and enzymes, forming sulfonamide bonds that can inhibit or activate enzyme activity . This compound can also induce changes in gene expression by modifying transcription factors, thereby influencing the transcriptional regulation of target genes . These molecular interactions are critical for the compound’s biochemical activity and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods . These temporal changes are important for understanding the compound’s stability and long-term impact on biochemical processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal physiological functions . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as a sulfonylating agent . It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific organelles, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with its intended targets, thereby modulating specific biochemical pathways and cellular processes .

Properties

IUPAC Name

5-bromo-2-chloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVOONOBKHYCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146290-19-8
Record name 5-bromo-2-chloropyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-amino-5-bromo-2-chloropyridine (0.23 g, 1.1 mmol) in acetonitrile (3.0 mL) at −15° C. was added a solution of sodium nitrite (0.091 g, 1.3 mmol) in water (1.20 mL), followed by the addition of concentrate hydrochloric acid (1.8 mL, 21.3 mmol) and the reaction mixture was stirred for 5 minutes. A 30 wt % solution of sulfur dioxide in acetic acid 3.0 mL, 1.3 mmol) was prepared and introduced into the reaction mixture, followed by the addition of a solution of copper(II) chloride 0.091 g, 0.68 mmol) in water (1.2 mL). The stirring was continued for an additional 3 hours at −5° C. The pH of the mixture was adjusted to 8 by the addition of a solution of potassium hydrogenphosphate and 2M aqueous sodium hydroxide and partitioned with ethyl acetate (50 mL). The organic layer was separated and washed with water (10 mL) and brine (10 mL), dried over sodium sulfate, filtered and concentrated to give 5-bromo-2-chloropyridine-3-sulfonyl chloride (0.20 g, 63%).
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
0.091 g
Type
catalyst
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
0.091 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
potassium hydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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